2-(2,3-Dimethyl-2-butenyl)phenol

Description

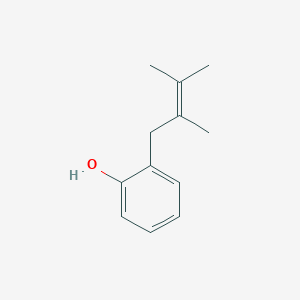

2-(2,3-Dimethyl-2-butenyl)phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a branched alkenyl substituent at the ortho position. The substituent, 2,3-dimethyl-2-butenyl, consists of a four-carbon chain with a double bond at the 2-position and methyl groups at the 2- and 3-positions (structure: CH2-C(CH3)=C(CH3)-). This structural motif confers high lipophilicity, making the compound less water-soluble but highly soluble in organic solvents.

Properties

CAS No. |

190452-73-4 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(2,3-dimethylbut-2-enyl)phenol |

InChI |

InChI=1S/C12H16O/c1-9(2)10(3)8-11-6-4-5-7-12(11)13/h4-7,13H,8H2,1-3H3 |

InChI Key |

MSPXYSLHUQKINK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)CC1=CC=CC=C1O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(2,3-Dimethylanilino)phenol

- Molecular Formula: C14H15NO

- Substituent: Aromatic amine (2,3-dimethylanilino group) at the ortho position.

- Key Properties: The NH group enables hydrogen bonding, enhancing solubility in polar solvents. Used as an intermediate in synthesizing pharmaceutically active derivatives, such as methyl 2-(2,3-dimethylanilino)benzoate .

- Contrast with Target Compound: The absence of a nitrogen atom in 2-(2,3-dimethyl-2-butenyl)phenol reduces hydrogen-bonding capacity, limiting polar interactions but increasing lipid solubility.

Phenol Esters (e.g., 4-Nitrophenyl Palmitate)

- Molecular Formula: C22H35NO4

- Substituent : Long-chain fatty acid ester (palmitate) with a nitro group.

- Key Properties :

- Contrast with Target Compound: this compound lacks hydrolyzable ester bonds, offering greater stability under physiological conditions.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Substituent Type | Water Solubility | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 162.23 | Branched alkenyl | Low | ~3.5 |

| 2-(2,3-Dimethylanilino)phenol | 213.28 | Aromatic amine | Moderate | ~2.8 |

| 4-Nitrophenyl palmitate | 377.53 | Long-chain ester | Insoluble | ~7.0 |

- Lipophilicity: The target compound’s branched alkenyl group increases LogP compared to the anilino analog but remains less lipophilic than long-chain esters like 4-nitrophenyl palmitate.

- Stability: Unlike phenol esters, the target compound resists hydrolysis, making it suitable for non-aqueous synthetic environments.

Pharmaceutical Intermediates

- Target Compound: Potential use in synthesizing lipophilic drug candidates, leveraging its stability and membrane permeability.

- 2-(2,3-Dimethylanilino)phenol: Demonstrated utility in producing methyl benzoate derivatives with reported biological activity .

Material Science

- The branched substituent in this compound may influence crystal packing, as seen in related compounds where substituent geometry dictates molecular arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.